![molecular formula C10H8ClF4NO2 B2733500 2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1023531-85-2](/img/structure/B2733500.png)
2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C10H8ClF4NO2 and a molecular weight of 285.62. It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. A related compound, “3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline”, is described as a colorless transparent viscous liquid, which gradually turns dark purple when exposed to light in the air .Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of compounds related to "2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide" involves intricate chemical reactions, highlighting the compound's relevance in the development of novel chemical entities. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide exemplifies the complex synthetic routes employed in producing acetamide derivatives with potential biological activities (Tao Jian-wei, 2009). Such synthetic efforts are critical for generating novel compounds for further pharmacological evaluation.
Potential Biological Activities
Research into the biological activities of acetamide derivatives, including those structurally similar to "this compound," has demonstrated promising anticancer, anti-inflammatory, and analgesic properties. A study on synthesized 2-(substituted phenoxy) acetamide derivatives revealed significant anticancer, anti-inflammatory, and analgesic activities, underscoring the therapeutic potential of these compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014). Such findings highlight the importance of acetamide derivatives in the development of new therapeutic agents.
Molecular Docking and Drug Development
The structure and molecular docking analysis of specific acetamide derivatives have been explored to assess their potential as anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and characterized, with its anticancer activity confirmed through in silico modeling studies targeting the VEGFr receptor (Gopal Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018). Such research is pivotal in identifying and optimizing novel drug candidates for cancer therapy.
Environmental and Catalytic Applications
Beyond biological activities, certain acetamide derivatives have been investigated for their environmental applications, such as the degradation of pharmaceutical contaminants in water. Amorphous Co(OH)2 nanocages, for instance, have been explored as efficient catalysts for the degradation of acetaminophen, demonstrating the utility of specific acetamide derivatives in environmental remediation (Juanjuan Qi, Juzhe Liu, Fengbin Sun, Taobo Huang, Jun Duan, Wen Liu, 2020).
properties
IUPAC Name |
2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF4NO2/c11-5-8(17)16-6-2-1-3-7(4-6)18-10(14,15)9(12)13/h1-4,9H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFVCNPEHSFJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

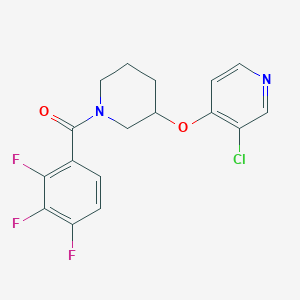
![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
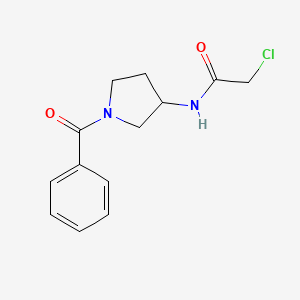

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)
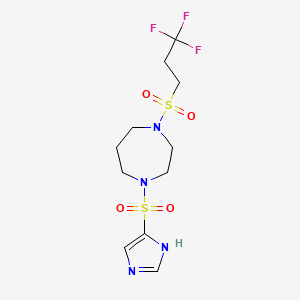
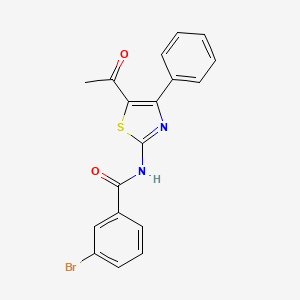

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)

![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)
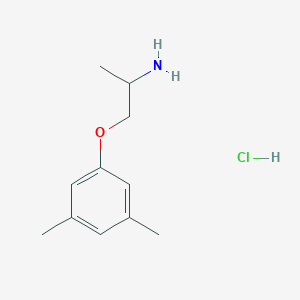
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)